molecular formula C8H4BrFN2O B1384561 7-Bromo-8-fluoroquinazolin-4(3H)-one CAS No. 2089650-78-0

7-Bromo-8-fluoroquinazolin-4(3H)-one

Cat. No. B1384561
M. Wt: 243.03 g/mol
InChI Key: VSRFNXOXMWZOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-8-fluoroquinazolin-4(3H)-one (7-BFQ) is a fluorinated quinazolinone compound that has been studied extensively for its potential use in scientific research. 7-BFQ has been found to possess a variety of useful properties, such as its ability to act as a catalyst for organic synthesis and its ability to act as a receptor for specific types of molecules. 7-BFQ is also known to possess unique biochemical and physiological effects, making it a valuable tool for research in the fields of biochemistry and physiology.

Scientific Research Applications

1. Photoremovable Protecting Group in Biological Research

7-Bromo-8-fluoroquinazolin-4(3H)-one derivatives, like 8-Bromo-7-hydroxyquinoline (BHQ), have been studied for their use as photoremovable protecting groups. BHQ shows efficient photolysis under both one-photon excitation (1PE) and two-photon excitation (2PE), making it suitable for the controlled release of bioactive molecules such as neurotransmitters, nucleic acids, and drugs in cell and tissue culture. This property is crucial for studying cell physiology and biological functions in real-time and living tissues (Zhu, Pavlos, Toscano, & Dore, 2006).

2. Role in Synthesis of Fluoroquinazolinones

The compound has been involved in the synthesis of fluoroquinazolinones. A study presents methods for synthesizing 5-and 7-fluoroquinazolin-4(1H)-ones, demonstrating the compound's role as an intermediate in creating these derivatives. Such methods are significant in the development of various pharmaceuticals and biochemical research (Layeva, Nosova, Lipunova, Trashakhova, & Charushin, 2007).

3. Antibacterial Activity

Derivatives of 7-Bromo-8-fluoroquinazolin-4(3H)-one, such as novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-ones, have been synthesized and evaluated for their antibacterial properties. Their crystal structures and molecular interactions have been analyzed, indicating potential applications in antibacterial drug development (Ouerghi et al., 2021).

4. Anticancer Properties

Some derivatives of 7-Bromo-8-fluoroquinazolin-4(3H)-one have been evaluated for potential anticancer properties. The study on 6-Aryl-2-Styrylquinazolin-4(3H)-Ones reveals their effectiveness against various cancer cell lines, showcasing the compound's relevance in cancer research (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).

5. Role in Synthesis Methods

The compound has been used in various synthesis methods. For example, a study describes the preparation of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, highlighting its role as an intermediate in synthesizing small molecule anticancer drugs (Geesi et al., 2021).

properties

IUPAC Name

7-bromo-8-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRFNXOXMWZOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-8-fluoroquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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